molecular formula C10H17N3 B13312697 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13312697
M. Wt: 179.26 g/mol
InChI Key: RHAXPSMDWWQEHJ-UHFFFAOYSA-N
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Description

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 1-ethylcyclopropyl group and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethylcyclopropylamine with 1,3-diketones in the presence of a base can lead to the formation of the desired pyrazole ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(1-Ethylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(1-Ethylcyclopropyl)-1,3-dimethyl-1H-pyrazol-5-amine

Uniqueness

3-(1-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 1-ethylcyclopropyl group adds steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(1-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-4-10(5-6-10)8-7(2)9(11)13(3)12-8/h4-6,11H2,1-3H3

InChI Key

RHAXPSMDWWQEHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C2=NN(C(=C2C)N)C

Origin of Product

United States

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